2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

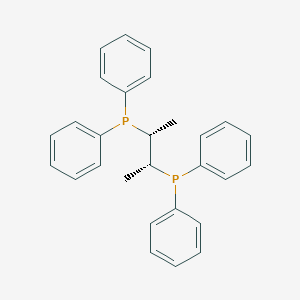

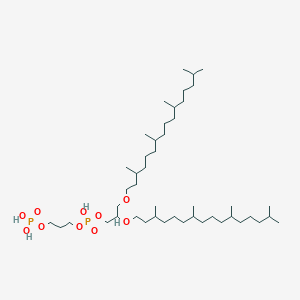

2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate, also known as BMEDA-POP, is a synthetic lipid molecule that has been extensively studied for its potential applications in drug delivery and gene therapy.

Mechanism of Action

2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate is believed to enter cells via endocytosis and escape the endosomal compartment through the proton sponge effect. This effect is caused by the presence of numerous protonatable amino groups in the 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate molecule, which leads to osmotic swelling of the endosome and subsequent rupture. Once inside the cytoplasm, 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate releases its cargo, leading to the desired therapeutic effect.

Biochemical and Physiological Effects:

2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has been shown to be non-toxic to cells at concentrations up to 100 µM. It does not induce significant immune responses or cause inflammation. However, it can induce some degree of hemolysis at high concentrations.

Advantages and Limitations for Lab Experiments

2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it accessible to most researchers. It is also highly versatile, as it can be used to deliver a wide range of cargoes, including siRNA, plasmid DNA, and chemotherapeutic agents. However, 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has some limitations. It can be difficult to optimize the delivery conditions for different cell types and cargoes. Additionally, the proton sponge effect can lead to non-specific delivery to non-target cells.

Future Directions

There are several future directions for 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate research. One area of focus is improving the specificity of delivery to target cells while reducing non-specific delivery. This could be achieved through the use of targeting ligands or by modifying the 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate molecule itself. Another area of focus is developing 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate-based delivery systems for in vivo applications. This would require addressing issues such as stability, pharmacokinetics, and toxicity. Finally, there is potential for 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate to be used in other applications beyond drug delivery and gene therapy, such as in the development of biosensors or in the study of membrane biology.

Synthesis Methods

2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate is synthesized by reacting 2,3-bis(3,7,11,15-tetramethylhexadecyloxy)propylamine with 3-chloro-2-hydroxypropyl phosphonic acid in the presence of triethylamine. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has been extensively studied for its potential applications in drug delivery and gene therapy. It has been shown to effectively deliver small interfering RNA (siRNA) to target cells, leading to gene silencing. 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has also been used to deliver chemotherapeutic agents to cancer cells, resulting in improved efficacy and reduced toxicity.

properties

CAS RN |

120287-12-9 |

|---|---|

Product Name |

2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate |

Molecular Formula |

C46H96O10P2 |

Molecular Weight |

871.2 g/mol |

IUPAC Name |

2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate |

InChI |

InChI=1S/C46H96O10P2/c1-38(2)18-11-20-40(5)22-13-24-42(7)26-15-28-44(9)30-34-52-36-46(37-56-58(50,51)55-33-17-32-54-57(47,48)49)53-35-31-45(10)29-16-27-43(8)25-14-23-41(6)21-12-19-39(3)4/h38-46H,11-37H2,1-10H3,(H,50,51)(H2,47,48,49) |

InChI Key |

HSMGFXXXLIWRSQ-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCCCOP(=O)(O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCCCOP(=O)(O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |

synonyms |

2,3-diphytanyl-sn-glycero-1-phospho-1'-propanediol 3'-phosphate dPGP |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B45397.png)